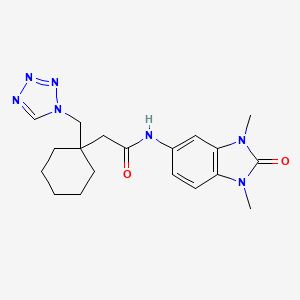
Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, an acetamide group, a benzimidazole moiety, and a tetrazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Cyclohexaneacetamide Group: This step involves the acylation of the benzimidazole derivative with cyclohexaneacetic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetamide derivatives: These compounds share the cyclohexaneacetamide core but differ in their substituents.
Benzimidazole derivatives: Compounds with variations in the benzimidazole moiety.
Tetrazole derivatives: Molecules featuring the tetrazole ring with different substituents.
Uniqueness
What sets Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- apart is its combination of these three distinct moieties. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2108550-79-2 |
|---|---|
Molecular Formula |
C19H25N7O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N7O2/c1-24-15-7-6-14(10-16(15)25(2)18(24)28)21-17(27)11-19(8-4-3-5-9-19)12-26-13-20-22-23-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,21,27) |
InChI Key |
XXRLBQYJATUZRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















